Cas no 5393-22-6 ((3,4-dihydroxyphenyl) Thiocyanate)

(3,4-dihydroxyphenyl) Thiocyanate structure
5393-22-6 structure
Nome del prodotto:(3,4-dihydroxyphenyl) Thiocyanate
Numero CAS:5393-22-6
MF:C7H5NO2S
MW:167.185100317001
CID:1588611
PubChem ID:94836

(3,4-dihydroxyphenyl) Thiocyanate Proprietà chimiche e fisiche

Nomi e identificatori

    • (3,4-dihydroxyphenyl) Thiocyanate
    • 4-thiocyanato-pyrocatechol
    • CTK4J9006
    • BRN 2444947
    • 4-Thiocyanatopyrocatechol
    • Thiocyansaeure-(3.4-dihydroxy-phenylester)
    • 3.4-Dihydroxy-1-thiocyanato-benzol
    • Thiocyanic acid, 3,4-dihydroxyphenyl ester
    • thiocyanic acid,3,4-dihydroxyphenyl ester
    • AC1L3T0C
    • 4-Thiocyanato-brenzcatechin
    • 3,4-Dihydroxyphenyl thiocyanate
    • 3,4-Dihydroxy-1-thiocyanato-benzol
    • AC1Q4SOW
    • NSC4669
    • 3.4-Dihydroxy-phenylthiocyanat
    • 4-thiocyanato-pyrocatechol; CTK4J9006; BRN 2444947; 4-Thiocyanatopyrocatechol; Thiocyansaeure-(3.4-dihydroxy-phenylester); 3.4-Dihydroxy-1-thiocyanato-benzol; Thiocyanic acid, 3,4-dihydroxyphenyl ester; thiocyanic acid,3,4-dihydroxyphenyl ester; AC1L3T0C; 4-Thiocyanato-brenzcatechin; 3,4-Dihydroxyphenyl thiocyanate; 3,4-Dihydroxy-1-thiocyanato-benzol; AC1Q4SOW; NSC4669; 3.4-Dihydroxy-phenylthiocyanat;
    • CU6YCM5UT0
    • DS-001384
    • DTXSID60202220
    • UNII-CU6YCM5UT0
    • 4-thiocyanatobenzene-1,2-diol
    • NSC 4669
    • 3-06-00-06296 (Beilstein Handbook Reference)
    • NSC-4669
    • 5393-22-6
    • Inchi: InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H
    • Chiave InChI: VRLFTHKJVNALNA-UHFFFAOYSA-N
    • Sorrisi: C1=CC(=C(C=C1SC#N)O)O

Proprietà calcolate

  • Massa esatta: 167.00415
  • Massa monoisotopica: 167.004099
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 89.6

Proprietà sperimentali

  • Densità: 1.53
  • Punto di ebollizione: 363.3°C at 760 mmHg
  • Punto di infiammabilità: 173.5°C
  • Indice di rifrazione: 1.708
  • PSA: 64.25
  • LogP: 1.67098
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue